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Compound of Interest

Compound Name: Pyrido[2,3-b]pyrazin-6-amine

Cat. No.: B188559

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif that has garnered
significant attention in medicinal chemistry due to its diverse pharmacological activities.
Analogs of this core structure have been extensively investigated as potent inhibitors of various
biological targets, leading to the development of promising candidates for the treatment of a
range of diseases, including cancer and neurological disorders. This guide provides a
comparative analysis of the structure-activity relationships (SAR) of pyrido[2,3-b]pyrazine
analogs against several key protein targets, supported by experimental data and detailed
protocols.

I. Epidermal Growth Factor Receptor (EGFR)
Inhibition

Pyrido[2,3-b]pyrazine derivatives have emerged as potent inhibitors of Epidermal Growth
Factor Receptor (EGFR), a tyrosine kinase frequently dysregulated in non-small cell lung
cancer (NSCLC). SAR studies have focused on optimizing substitutions at various positions of

the pyrido[2,3-b]pyrazine core to enhance inhibitory activity against both wild-type and mutant
forms of EGFR.

Structure-Activity Relationship (SAR) Summary:

¢ Position 2: An unsubstituted position 2 on the pyridopyrazine core has been found to be
important for activity against erlotinib-resistant cell lines.[1]
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» Position 7: The nature and position of heteroaromatic substituents at this position
significantly influence the inhibitory potency.

e General Features: Many potent EGFR inhibitors incorporating a pyrido[2,3-b]pyrazine or a
related scaffold feature a substituted aniline or similar moiety, which occupies the ATP-
binding site of the kinase.

Comparative Inhibitory Activity of Pyrido[2,3-b]pyrazine
Analogs against EGFR
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Target Cell

Compound Modifications Li IC50 (uM) Reference
ine
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n moiety at N 0.09 [1]
- sensitive)
position 7
PC9-ER
(erlotinib- 0.15 [1]
resistant)

Pyrido[2,3-b][2] ~ HCC827 (EGFR

7f . _ 0.09 [4][5]
[3]oxazine core exon 19 deletion)

NCI-H1975

(EGFR 0.89 [4][5]

L858R/T790M)

A-549 (wild-type

EGFR) 1.10 [4]15]

Pyrido[2,3-b][2]
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[3]oxazine core

NCI-H1975 - [4][5]

A-549 - [4][5]

Pyrido[2,3-b][2]
7h ] HCC827 - [4][5]
[3]oxazine core

NCI-H1975 - [4][5]

A-549 - [4][5]

Note: Specific IC50 values for compounds 7g and 7h were not provided in the source material,
but they were identified as promising candidates alongside 7f.

EGFR Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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